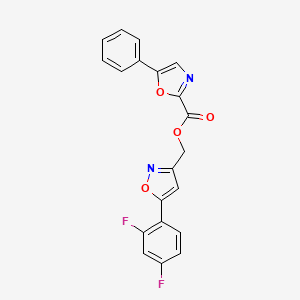

![molecular formula C17H18FN3O3S2 B2503564 2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034589-28-9](/img/structure/B2503564.png)

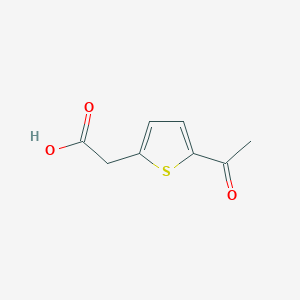

2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their biological effects, particularly as inhibitors of certain enzymes or as anticancer agents.

Synthesis Analysis

The synthesis of related compounds often involves the formation of benzothiazole rings and the attachment of various substituents to optimize biological activity. For instance, the synthesis of a potent stearoyl-CoA desaturase-1 (SCD-1) inhibitor involved the optimization of a benzamide derivative, leading to a compound with sub-nanomolar inhibitory activity . Another study reported the one-pot synthesis of a benzimidazole derivative using a reductive cyclization method, which could be a similar approach to synthesizing the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Single crystal X-ray studies, as performed in the synthesis of an ethyl benzimidazole carboxylate, can reveal the crystalline structure and intermolecular interactions, which are essential for understanding the compound's behavior in biological systems . Similarly, the molecular structure of the compound of interest would likely influence its biological activity and could be studied using similar methods.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The synthesis of 2-phenylbenzothiazoles, for example, was achieved through the reaction of disulfides with benzaldehydes under reducing conditions . The compound may also undergo similar reactions, which could be used to modify its structure and potentially enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The properties of the compound would need to be characterized through experimental studies, similar to those conducted on other benzamide derivatives .

Relevant Case Studies

Although the specific compound has not been directly studied in the provided papers, related compounds have shown promising biological activities. For example, a benzothiazole derivative exhibited potent and selective inhibitory activity against various cancer cell lines , and a benzamide derivative was identified as a potent SCD-1 inhibitor . These case studies suggest that the compound could also have significant biological effects, warranting further investigation.

Applications De Recherche Scientifique

Anticancer Activity

Research on benzothiazole derivatives has shown promising anticancer properties. For instance, the synthesis of new benzothiazole acylhydrazones has been explored for their potential as anticancer agents. These compounds, through various substitutions on the benzothiazole scaffold, exhibit modulated antitumor properties. Studies involving MTT assays against several cancer cell lines have demonstrated the cytotoxic activity of these compounds, indicating their potential in cancer therapy (Osmaniye et al., 2018).

Fluorescent Sensors

Benzothiazole derivatives have also been utilized in the development of fluorescent sensors for metal ions. The design and synthesis of benzimidazole and benzothiazole conjugated Schiff bases have demonstrated their capability as fluorescent sensors for detecting Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity and selectivity for the analytes, highlighting their potential applications in chemical sensing and environmental monitoring (Suman et al., 2019).

Antimicrobial and Antibacterial Agents

Benzothiazole derivatives have been investigated for their antimicrobial properties. For example, novel analogs incorporating the benzothiazole nucleus have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, indicating that they exhibit antibacterial activity at non-cytotoxic concentrations. Such findings support the potential of benzothiazole derivatives in the development of new antimicrobial agents (Palkar et al., 2017).

Insecticidal Applications

In the realm of agricultural research, benzothiazole derivatives have been assessed for their insecticidal activities. Studies involving the synthesis of novel heterocycles incorporating a thiadiazole moiety have explored their effectiveness against pests such as the cotton leafworm, Spodoptera littoralis. The results suggest the potential of these compounds in developing new insecticides to enhance crop protection strategies (Fadda et al., 2017).

Propriétés

IUPAC Name |

2-ethylsulfanyl-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3S2/c1-4-25-16-8-6-5-7-11(16)17(22)19-13-10-15-14(9-12(13)18)20(2)26(23,24)21(15)3/h5-10H,4H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDTXXMNSGPEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![benzo[d][1,3]dioxol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2503496.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)